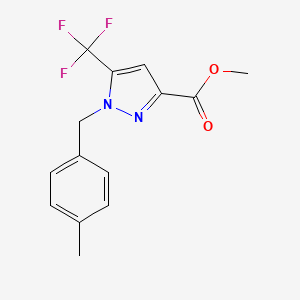
Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-メチルベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルは、トリフルオロメチル基とピラゾール環を含む独自の構造を特徴とする合成有機化合物です。
製法
合成経路と反応条件
1-(4-メチルベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルの合成は、通常、複数のステップを含みます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンの反応によって合成できます。この化合物では、ジケトン前駆体は、トリフルオロメチル基を導入するために適切に置換されます。
メチルベンジル基の導入: 4-メチルベンジル基は、求核置換反応によって導入できます。この反応では、ピラゾール窒素がベンジルハライドを攻撃します。
エステル化: カルボン酸エステル基は、通常、エステル化反応によって導入されます。この反応では、ピラゾールのカルボン酸誘導体が、酸触媒の存在下でメタノールと反応します。
工業的製法
この化合物の工業的生産は、収率と純度を最大化するために、上記の合成ステップの最適化を必要とするでしょう。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、最も効率的な触媒と溶媒を特定するためのハイスループットスクリーニングの使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the trifluoromethyl group.
Introduction of the Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks a benzyl halide.
Esterification: The carboxylate ester group is typically introduced through an esterification reaction, where the carboxylic acid derivative of the pyrazole reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
反応の種類
1-(4-メチルベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ベンジル部分のメチル基は、酸化されてカルボン酸を形成することができます。
還元: エステル基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元できます。
置換: トリフルオロメチル基は、求核置換反応に関与する可能性がありますが、トリフルオロメチル基の電子求引性のため、これらの反応はあまり一般的ではありません。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロム。
還元: 無水条件下で水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。
置換: 塩基性条件下でアミンやチオールなどの求核剤。
主な生成物
酸化: 4-メチル安息香酸誘導体。
還元: エステル基のアルコール誘導体。
置換: 使用される求核剤に応じて、さまざまな置換ピラゾール誘導体。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造は、新しい材料や触媒の開発において貴重な中間体となっています。
生物学
生物学研究では、この化合物の誘導体が、酵素阻害剤または受容体研究のためのリガンドとしての可能性を探求されています。トリフルオロメチル基は、多くの化合物の生物活性を高めることが知られています。
医学
医学において、この化合物は、その潜在的な治療特性について調査されています。トリフルオロメチル基の存在は、多くの場合、医薬品の代謝安定性とバイオアベイラビリティを向上させます。
産業
産業部門では、この化合物は、新しい農薬の開発や、特殊化学品の合成のための前駆体として使用できます。
作用機序
1-(4-メチルベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルの作用機序は、その特定の用途によって異なります。たとえば、酵素阻害剤として使用される場合、酵素の活性部位に結合して基質のアクセスを遮断する可能性があります。トリフルオロメチル基は、疎水性相互作用と電子効果によって結合親和性を高めることができます。
類似化合物との比較
類似化合物
- 1-(4-クロロベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチル
- 1-(4-メトキシベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチル
- 1-(4-フルオロベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチル
独自性
類似化合物と比較して、1-(4-メチルベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルは、4-メチルベンジル基の存在によってユニークです。この基は、その化学反応性と生物活性を影響を与える可能性があります。トリフルオロメチル基はまた、化合物の安定性と生物学的標的との相互作用を強化する可能性のある独特の電子特性を与えています。
この詳細な概要は、1-(4-メチルベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸メチルに関する包括的な理解を提供し、その合成、反応、応用、および類似化合物との比較を網羅しています。
生物活性
Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS Number: 1946828-24-5) is a pyrazole derivative that has garnered attention in various fields of pharmacological research due to its potential biological activities. This article explores its biological activity, including its antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.
- Molecular Formula : C14H13F3N2O2
- Molecular Weight : 298.26 g/mol
- Structure : The compound features a pyrazole ring with a trifluoromethyl group and a methylbenzyl substituent, which may contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit various cancer-related pathways, particularly those involving protein kinases such as BRAF and EGFR.
Case Study :
A study investigating the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazoles exhibited significant cytotoxicity. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing the overall efficacy against resistant cancer cells .
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. This compound may exert these effects by modulating inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Research Findings :
In vitro studies have indicated that certain pyrazole compounds can reduce pro-inflammatory cytokine production in macrophages, suggesting their potential application in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been explored extensively. This compound may exhibit activity against various bacterial strains and fungi.
Data Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| Pyrazole A | E. coli | Inhibitory |
| Pyrazole B | S. aureus | Moderate |
| This compound | C. albicans | Significant |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the substituents on the pyrazole ring can significantly alter their pharmacological properties.
Key Findings :
Research indicates that the presence of trifluoromethyl groups enhances the lipophilicity and bioavailability of pyrazoles, which may improve their efficacy as therapeutic agents .
特性
分子式 |
C14H13F3N2O2 |
|---|---|
分子量 |
298.26 g/mol |
IUPAC名 |
methyl 1-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-9-3-5-10(6-4-9)8-19-12(14(15,16)17)7-11(18-19)13(20)21-2/h3-7H,8H2,1-2H3 |
InChIキー |
PRJKJCMPJAOWHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















